

Application Notes and Protocols: N1-methylpseudouridine Triphosphate for In Vitro Transcription

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N1-Methyl-5-methyl ara-uridine*

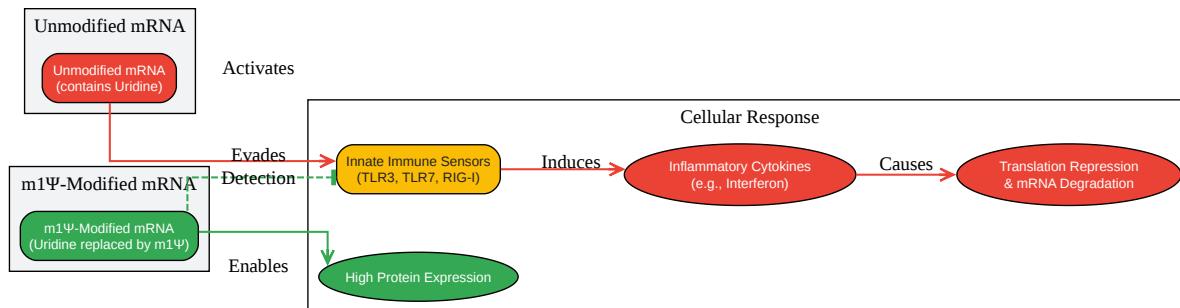
Cat. No.: *B12410469*

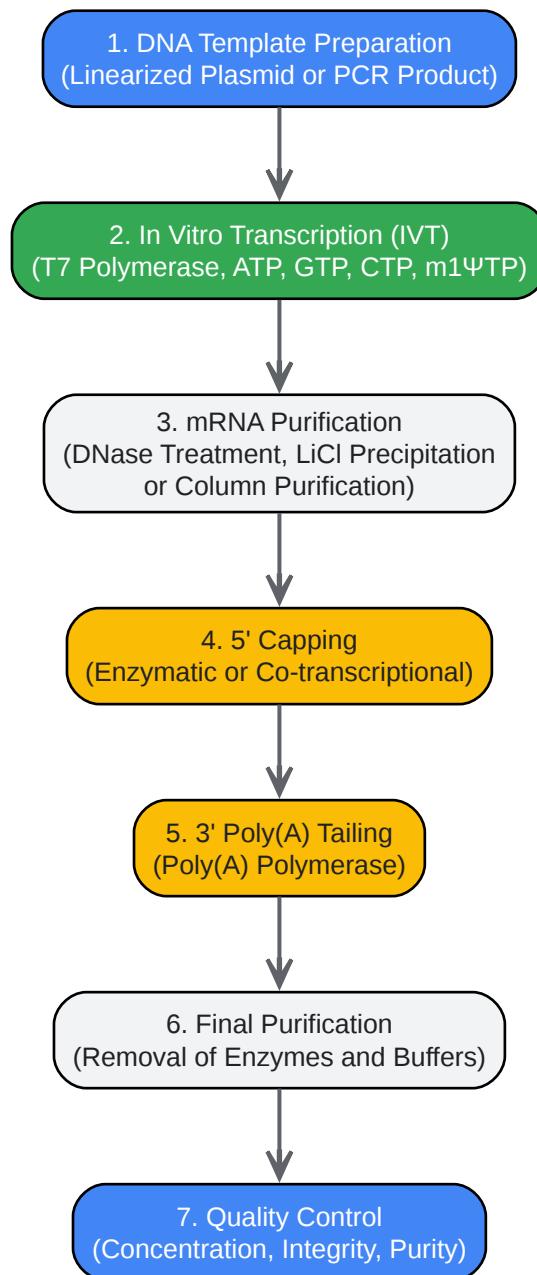
[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction The synthesis of messenger RNA (mRNA) for therapeutic applications, such as vaccines and protein replacement therapies, has been revolutionized by the use of modified nucleotides.^[1] Unmodified, in vitro transcribed (IVT) mRNA can trigger innate immune responses and exhibit limited stability, restricting its therapeutic potential.^{[2][3]} N1-methylpseudouridine (m1Ψ), a modified nucleoside, has emerged as a critical component in producing highly effective and safe mRNA therapeutics.^[4] When N1-methylpseudouridine triphosphate (m1ΨTP) is used to replace uridine triphosphate (UTP) during in vitro transcription, the resulting mRNA demonstrates significantly enhanced stability, increased protein translation, and reduced immunogenicity.^{[5][6]} This modification was a key technological advance in the development of the highly effective Pfizer-BioNTech (BNT162b2) and Moderna (mRNA-1273) COVID-19 vaccines.^{[2][7]}

These application notes provide a comprehensive overview of the principles, benefits, and detailed protocols for using m1ΨTP in the synthesis of modified mRNA.


Principle of the Application: How m1Ψ Enhances mRNA Function


The incorporation of m1Ψ in place of uridine confers several advantageous properties to the mRNA molecule, primarily by modulating its interaction with the host cell's machinery and

immune system.

- Reduced Innate Immunogenicity: Eukaryotic cells possess pattern recognition receptors (PRRs) like Toll-like receptors (TLR3, TLR7, TLR8) and RIG-I-like receptors, which detect foreign RNA and can trigger an inflammatory response, leading to translation shutdown and RNA degradation.^[1] The m1Ψ modification sterically hinders the binding of mRNA to these sensors, thereby evading immune recognition and reducing the production of inflammatory cytokines.^{[8][9]} Studies have shown that using m1ΨTP can yield non-inflammatory mRNAs, sometimes even without extensive purification to remove double-stranded RNA (dsRNA) impurities.^{[8][10]}
- Enhanced Translational Capacity: m1Ψ-modified mRNA can lead to significantly higher protein production. This is attributed to two main factors. Firstly, by blunting the innate immune response, m1Ψ prevents the shutdown of the cell's translation machinery.^[8] Secondly, studies suggest that m1Ψ may directly enhance translation by increasing ribosome density on the mRNA transcript, possibly through more rapid initiation and slower elongation, which can increase the mRNA's functional half-life.^{[7][8]}
- Increased mRNA Stability: The modification enhances mRNA stability, conferring greater resistance to degradation by ribonucleases.^[5] This leads to a longer functional half-life within the cell, allowing for prolonged protein expression from a single mRNA molecule.^[8]

Below is a diagram illustrating how m1Ψ modification helps mRNA evade the innate immune response.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N1-methylpseudouridine modification level correlates with protein expression, immunogenicity, and stability of mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Why N1-methylpseudouridine Modification is Selected for Marketed mRNA Vaccines - DocCheck [doccheck.com]
- 3. Modified Nucleotides for mRNA Therapeutics: Pseudouridine, m1Ψ, and Beyond - Areterna LLC [areterna.com]
- 4. researchgate.net [researchgate.net]
- 5. The Multifaceted Role of Modified NTPs in mRNA Synthesis - Areterna LLC [areterna.com]
- 6. N1-methylpseudouridine found within COVID-19 mRNA vaccines produces faithful protein products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N1-Methylpseudouridine: Increase mRNA vaccine effectiveness - News Blog - Jena Bioscience [jenabioscience.com]
- 8. Modifications in an Emergency: The Role of N1-Methylpseudouridine in COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pseudouridine and N1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Application Notes and Protocols: N1-methylpseudouridine Triphosphate for In Vitro Transcription]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12410469#n1-methylpseudouridine-triphosphate-for-in-vitro-transcription]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com